molecular formula C9H9N3O B2434162 (4-phenyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 876592-09-5

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2434162
CAS No.: 876592-09-5
M. Wt: 175.191
InChI Key: ZNVLCCLHMSMGAT-UHFFFAOYSA-N
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Description

“(4-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound with the molecular formula C9H9N3O . It is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These compounds are typically synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

1,2,4-triazole derivatives, including “this compound”, have been evaluated for their in vitro anti-microbial activity . Some of these compounds have shown promising cytotoxic activity against human cancer cell lines .

Scientific Research Applications

  • α-Glycosidase Inhibition Activity : The crystal structures of certain triazolyl methanol derivatives, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate and (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, were reported to exhibit mild α-glycosidase inhibition activity (Gonzaga et al., 2016).

  • Catalysis in Chemical Synthesis : A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared and found to form a stable complex with CuCl, which acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

  • Antimicrobial Activity : A series of novel benzofuran-based 1,2,3-triazoles, including derivatives of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, demonstrated significant antimicrobial activity (Sunitha et al., 2017).

  • Liquid Crystal Properties : Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, a type of 1,2,3-triazolyl methanol, were synthesized and found to display liquid crystal behaviors over a wider mesophase range (Zhao et al., 2013).

  • Corrosion Inhibition : The heterocycle triazole derivative (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM) effectively inhibited the corrosion of mild steel in hydrochloric acid solution (Boutouil et al., 2019).

  • Corrosion Inhibition Efficiency : Another study highlighted the use of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) as a corrosion inhibitor for mild steel in an acidic medium (Ma et al., 2017).

  • Crystal Structure Analysis : Various studies have explored the crystal structures of this compound derivatives, contributing to the understanding of their molecular properties and potential applications in different fields (Jordão et al., 2012), (Dong & Huo, 2009).

Future Directions

Future research could focus on further exploring the biological activity of 1,2,4-triazole derivatives . In particular, these compounds could be evaluated for their potential as anticancer agents . Additionally, the synthesis of new 1,2,4-triazole analogs could be explored .

Properties

IUPAC Name

(5-phenyl-2H-triazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLCCLHMSMGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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